molecular formula C12H18ClNO3 B1462981 Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 1221724-67-9

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B1462981
CAS No.: 1221724-67-9
M. Wt: 259.73 g/mol
InChI Key: VVFGPRSHAKJSKV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is a hydrochloride salt form of ethyl 3-amino-3-(2-methoxyphenyl)propanoate. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, this compound can bind to specific proteins, altering their conformation and activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcription of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular mechanisms are essential for understanding the compound’s effects on cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that excessive doses of this compound can result in adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter metabolite levels within cells. Additionally, this compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. For example, transporters such as amino acid transporters can mediate the uptake of this compound into cells. Once inside the cell, binding proteins can help distribute the compound to specific organelles or cellular regions, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-methoxyphenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGPRSHAKJSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.